

# 4-Chloro-2-fluorobenzyl bromide CAS number 71916-82-0.

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## Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzyl bromide

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An In-Depth Technical Guide to **4-Chloro-2-fluorobenzyl bromide** (CAS 71916-82-0)

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-fluorobenzyl bromide** (CAS No. 71916-82-0), a key halogenated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, reliable synthetic routes, core reactivity, and applications, with a particular focus on its role in the pharmaceutical industry. The guide emphasizes the causality behind experimental choices, providing field-proven insights into its handling, reaction mechanisms, and strategic deployment in the synthesis of complex molecular architectures.

## Introduction and Strategic Importance

**4-Chloro-2-fluorobenzyl bromide**, also known by its IUPAC name 1-(bromomethyl)-4-chloro-2-fluorobenzene, is a trifunctionalized aromatic compound of significant interest to the synthetic chemist. The strategic placement of three distinct halogen atoms—a reactive benzylic bromide, a moderately activating ortho-fluorine, and a deactivating para-chlorine—creates a molecule with nuanced reactivity and broad synthetic potential.

The primary utility of this reagent lies in its function as a potent electrophile for introducing the 4-chloro-2-fluorobenzyl moiety into a target molecule. This structural motif is of particular importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functional groups. The chlorine atom offers another point for potential modification or can serve to occupy specific hydrophobic pockets in a biological target. The benzylic bromide provides a reliable and reactive handle for C-C, C-N, C-O, and C-S bond formation, making it an indispensable tool in drug discovery and agrochemical research.[\[1\]](#)

## Physicochemical and Safety Data

Accurate physical and safety data are paramount for the effective and safe implementation of any reagent in a laboratory setting. The key properties of **4-Chloro-2-fluorobenzyl bromide** are summarized below.

### Physical & Chemical Properties

Property	Value	Source(s)
CAS Number	71916-82-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClF	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	223.47 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light orange/yellow clear liquid	<a href="#">[1]</a>
Boiling Point	98 °C at 15 mmHg	<a href="#">[1]</a>
Density	1.65 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index (n <sub>20/D</sub> )	1.57	<a href="#">[1]</a>
Purity	Typically ≥98% (GC)	<a href="#">[1]</a>
Synonyms	1-(Bromomethyl)-4-chloro-2-fluorobenzene, α-Bromo-4-chloro-2-fluorotoluene	<a href="#">[1]</a> <a href="#">[3]</a>

## Safety and Handling

**4-Chloro-2-fluorobenzyl bromide** is a hazardous chemical that requires careful handling in a controlled laboratory environment.

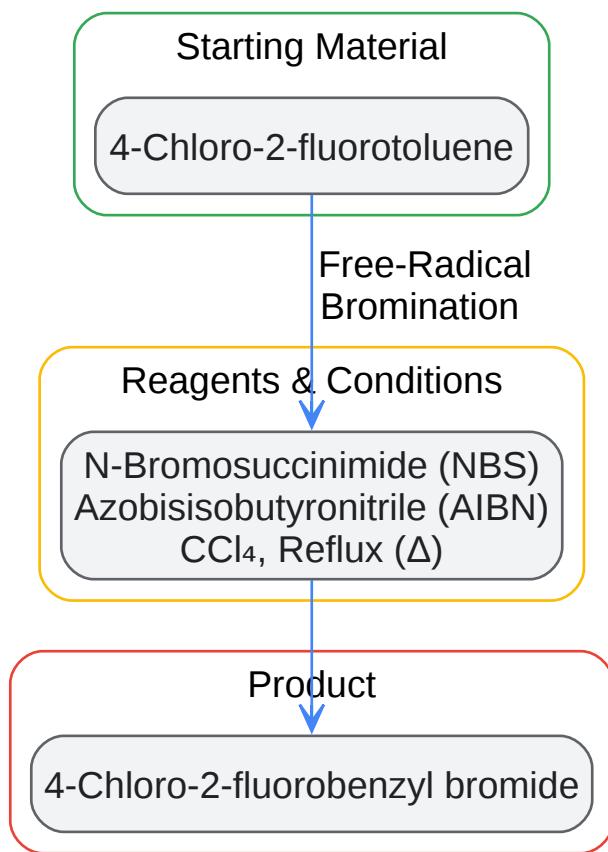
- Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.<sup>[3]</sup> It is also a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.
- Precautionary Measures:
  - Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.
  - Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.
  - Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and amines. Recommended storage temperature is between 2-8 °C.<sup>[1]</sup>
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
  - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

## Synthesis and Characterization

The most logical and industrially scalable synthesis of **4-Chloro-2-fluorobenzyl bromide** is via the free-radical bromination of the corresponding toluene precursor, 4-chloro-2-fluorotoluene.

## Synthetic Workflow

This reaction proceeds via a well-established free-radical chain mechanism, where a radical initiator generates a bromine radical, which then abstracts a benzylic hydrogen. The resulting benzylic radical is relatively stable due to resonance with the aromatic ring.



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Caption: Workflow for the synthesis of **4-Chloro-2-fluorobenzyl bromide**.

## Representative Experimental Protocol

The following protocol is based on the standard procedure for benzylic bromination of analogous compounds, such as the synthesis of 2-fluoro-4-bromobenzyl bromide from 2-fluoro-4-bromotoluene.[\[4\]](#)

- **Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-fluorotoluene (1.0 eq.).
- **Reagent Addition:** Add a suitable solvent, such as carbon tetrachloride ( $\text{CCl}_4$ ), followed by N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq.).
- **Reaction:** Heat the mixture to reflux (approx. 77 °C for  $\text{CCl}_4$ ) and maintain for several hours. The reaction progress can be monitored by GC or TLC by observing the consumption of the starting material. The disappearance of the less dense NBS, which floats, and the appearance of the denser succinimide, which sinks, is a common visual cue.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- **Purification:** Wash the filtrate with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **4-Chloro-2-fluorobenzyl bromide**.

## Predicted Spectroscopic Data

While a published spectrum for this specific compound is not readily available, its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be reliably predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR:
  - ~4.5 ppm (s, 2H): A sharp singlet corresponding to the two protons of the benzylic methylene group ( $-\text{CH}_2\text{Br}$ ).
  - ~7.1-7.5 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The proton ortho to the fluorine and bromine will likely be a triplet or doublet of doublets, while

the others will also show coupling to the fluorine and adjacent protons.

- $^{13}\text{C}$  NMR:
  - ~30 ppm: Signal for the benzylic carbon (-CH<sub>2</sub>Br).
  - ~115-135 ppm: A series of signals for the aromatic carbons. Carbon-fluorine coupling ( $^{1}\text{J}_{\text{CF}}$ ,  $^{2}\text{J}_{\text{CF}}$ , etc.) is expected, which will be observable as doublets. The carbon directly attached to fluorine will show the largest coupling constant and a chemical shift around 160 ppm.

## Reactivity and Mechanistic Insights

The synthetic utility of **4-Chloro-2-fluorobenzyl bromide** is dominated by its reactivity as an electrophile in nucleophilic substitution reactions, primarily proceeding through an  $\text{S}_{\text{n}}2$  mechanism.

### $\text{S}_{\text{n}}2$ Reaction Mechanism

The benzylic carbon is highly susceptible to nucleophilic attack due to the polarizing effect of the adjacent bromine atom, which is an excellent leaving group. The reaction involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.

Caption: Generalized  $\text{S}_{\text{n}}2$  mechanism at the benzylic carbon.

## Influence of Aromatic Substituents

- Electronic Effects: The ortho-fluorine and para-chlorine atoms are electron-withdrawing, which slightly increases the electrophilicity of the benzylic carbon, potentially accelerating the  $\text{S}_{\text{n}}2$  reaction rate compared to an unsubstituted benzyl bromide.
- Steric Hindrance: The ortho-fluorine atom is relatively small and poses minimal steric hindrance to the incoming nucleophile, ensuring that the  $\text{S}_{\text{n}}2$  pathway remains highly favorable.

This predictable reactivity allows for the facile synthesis of a wide range of derivatives by reacting **4-Chloro-2-fluorobenzyl bromide** with various nucleophiles, including amines,

alcohols, thiols, and carbanions.

## Applications in Drug Discovery and Development

The 4-chloro-2-fluorobenzyl moiety is a valuable pharmacophore found in various biologically active molecules. This reagent serves as a direct precursor for incorporating this group.

## Role as a Key Building Block

This compound is listed as a potential reagent in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme implicated in metabolic diseases, including obesity and diabetes, making its inhibitors a subject of intense research interest. The ability to readily introduce the substituted benzyl group allows for rapid library synthesis and structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.

## General Protocol for N-Alkylation

A common application in medicinal chemistry is the N-alkylation of a primary or secondary amine, a key step in the synthesis of many pharmaceutical agents.

- **Setup:** Dissolve the amine starting material (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- **Base Addition:** Add a non-nucleophilic base, such as potassium carbonate ( $K_2CO_3$ ) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to deprotonate the amine.
- **Electrophile Addition:** Add **4-Chloro-2-fluorobenzyl bromide** (1.0-1.2 eq.) to the suspension.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
- **Workup and Purification:** Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over  $Na_2SO_4$ , and concentrate. Purify the crude product via column chromatography or recrystallization.

## Conclusion

**4-Chloro-2-fluorobenzyl bromide** is a highly valuable and versatile reagent for drug discovery and synthetic chemistry. Its well-defined reactivity, centered on the S<sub>n</sub>2 displacement of its benzylic bromide, provides a reliable method for introducing the electronically and sterically distinct 4-chloro-2-fluorobenzyl group. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables researchers to leverage its full potential in the efficient construction of novel and complex molecules with significant biological and material applications.

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- To cite this document: BenchChem. [4-Chloro-2-fluorobenzyl bromide CAS number 71916-82-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586071#4-chloro-2-fluorobenzyl-bromide-cas-number-71916-82-0]

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